molecular formula C9H4Cl2FN B1461325 4,7-Dichloro-8-fluoroquinoline CAS No. 773148-80-4

4,7-Dichloro-8-fluoroquinoline

Cat. No. B1461325
CAS RN: 773148-80-4
M. Wt: 216.04 g/mol
InChI Key: WTJODNMPMHKCLX-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is used as a chemical intermediate . The CAS number for this compound is 773148-80-4 .


Molecular Structure Analysis

The molecular weight of 4,7-Dichloro-8-fluoroquinoline is 216.04 . The InChI code for this compound is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H .

It has a storage temperature of room temperature . The physical form of this compound is a powder .

Scientific Research Applications

Pharmaceutical Research: Antibacterial Agents

4,7-Dichloro-8-fluoroquinoline is a compound that has been studied for its potential use in the development of new antibacterial agents. The incorporation of fluorine atoms into pharmaceutical compounds can significantly enhance their biological activity, making them more effective against resistant strains of bacteria. This compound could serve as a precursor in the synthesis of novel fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Material Science: Liquid Crystal Components

In material science, 4,7-Dichloro-8-fluoroquinoline may be utilized in the synthesis of liquid crystals. Fluorinated quinolines have unique electronic properties that make them suitable for use in liquid crystal displays (LCDs). Their ability to align in a specific manner under an electric field makes them valuable for high-definition screens .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. Its reactive sites allow for various substitutions and functionalizations, enabling chemists to create a wide array of derivatives with desired properties for further application in different fields of chemistry, including the development of dyes, polymers, and other organic materials .

Life Science: Enzyme Inhibition Studies

Researchers in life sciences explore the use of 4,7-Dichloro-8-fluoroquinoline in enzyme inhibition studies. By modifying the quinoline structure, scientists can investigate the interaction between the compound and specific enzymes, leading to the development of new drugs that target diseases at the molecular level .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 4,7-Dichloro-8-fluoroquinoline can be used as a standard in chromatography. Its distinct chemical structure allows it to serve as a reference compound for the calibration of analytical instruments, ensuring the accuracy and reliability of chromatographic analyses .

Agriculture: Pesticide Development

The compound’s potential applications extend to agriculture, where it could be used in the development of pesticides. The structural features of fluorinated quinolines can be tailored to target specific pests, providing a more environmentally friendly alternative to traditional pesticides .

Safety and Hazards

The safety information for 4,7-Dichloro-8-fluoroquinoline includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,7-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJODNMPMHKCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-8-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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